6-Hydroxychrysene-d11
CAS No.:
Cat. No.: VC16668910
Molecular Formula: C18H12O
Molecular Weight: 255.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12O |
|---|---|
| Molecular Weight | 255.4 g/mol |
| IUPAC Name | 1,2,3,4,5,7,8,9,10,11,12-undecadeuteriochrysen-6-ol |
| Standard InChI | InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
| Standard InChI Key | VXFDOYXVHRYCGS-LFFOKYCESA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H])[2H] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O |
Introduction
6-Hydroxychrysene-d11 is a deuterated derivative of 6-Hydroxychrysene, classified as a polycyclic aromatic hydrocarbon (PAH). It is primarily used as an internal standard in mass spectrometry for the quantification of PAHs and their metabolites. The incorporation of deuterium atoms enhances its stability and analytical utility, making it crucial for precise quantification and tracing within complex mixtures.
Applications
6-Hydroxychrysene-d11 has diverse applications across various fields:
-
Analytical Chemistry: It serves as an internal standard in mass spectrometry, facilitating accurate quantification and analysis of PAHs and their metabolites.
-
Biological Research: It is used to study metabolic pathways and mechanisms of action within biological systems. The stable isotopic labeling provided by deuterium allows researchers to trace metabolic pathways effectively.
Biological Activity
6-Hydroxychrysene-d11 exhibits biological activity primarily related to its role in the metabolism of PAHs. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules. This interaction may cause oxidative stress and potential toxicity.
Research Findings
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Hydroxychrysene | Hydroxylated Chrysene | Non-deuterated form; widely used without isotopic labeling |
| 2-Hydroxychrysene | Hydroxylated Chrysene | Hydroxyl group at position 2; different metabolic pathways |
| 1-Hydroxychrysene | Hydroxylated Chrysene | Similar structure but distinct chemical properties |
| 3-Hydroxychrysene | Hydroxylated Chrysene | Different regioselective toxicity; utilized in toxicity studies |
The uniqueness of 6-Hydroxychrysene-d11 lies in its deuterium labeling, which provides distinct advantages for analytical applications.
Environmental and Health Implications
PAHs, including derivatives like 6-Hydroxychrysene-d11, are environmental pollutants that can be monitored through urinary OH-PAH concentrations. Human exposure to PAHs is commonly estimated based on these concentrations, highlighting the importance of accurate analytical tools like 6-Hydroxychrysene-d11 in assessing environmental and health impacts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume